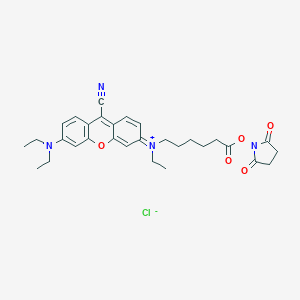

NIR-667 N-succinimidyl ester

Übersicht

Beschreibung

NIR-667 N-succinimidyl ester is a chemical compound widely used in scientific research, particularly in the field of fluorescence labeling. It is known for its ability to label proteins, peptides, and other biomolecules due to its high reactivity with amino groups. The compound is characterized by its near-infrared fluorescence properties, making it suitable for various imaging applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NIR-667 N-succinimidyl ester typically involves the coupling reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. This method ensures the formation of the active ester, which is highly reactive with primary amines . The reaction conditions often include the use of solvents like acetonitrile and the presence of a base such as pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (around -20°C) to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

NIR-667 N-succinimidyl ester primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group readily reacts with primary amines, forming stable amide bonds.

Common Reagents and Conditions

The common reagents used in reactions with this compound include primary amines, which are abundant in biomolecules like proteins and peptides. The reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules.

Major Products Formed

The major products formed from reactions involving this compound are labeled biomolecules. These labeled biomolecules retain their biological activity while exhibiting fluorescence properties, making them useful for various imaging applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

NIR-667 N-succinimidyl ester features an N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines found in biomolecules such as proteins and antibodies. This reaction leads to the formation of stable amide bonds, allowing for the effective labeling of biomolecules without compromising their biological activity. The compound's molecular formula is C40H43ClN3O7P, with a molecular weight of 567.08 g/mol and a CAS number of 151134-79-1.

Key Applications

-

Bioconjugation

- This compound is primarily used for covalently linking fluorescent labels to biomolecules. This bioconjugation process is crucial for creating fluorescent probes that can be utilized in various biological assays and imaging techniques. The NHS ester group facilitates the attachment to proteins, peptides, and nucleic acids, enhancing their visibility during experiments.

-

In Vivo Imaging

- The compound's near-infrared fluorescence properties make it particularly suitable for in vivo imaging applications. NIR fluorophores like NIR-667 are advantageous because they can penetrate deeper into tissues compared to visible light fluorophores, thus providing clearer images with reduced background noise from autofluorescence . This characteristic is invaluable in cancer research and other medical imaging applications where high-resolution imaging is required.

-

Cancer Detection and Treatment

- Recent studies have demonstrated the effectiveness of NIR-667 in targeting cancer cells for imaging and therapeutic purposes. For instance, researchers have utilized NIR-based imaging techniques to visualize tumor margins during surgical procedures, improving resection accuracy and patient outcomes . Additionally, the compound has been integrated into photodynamic therapy protocols, where it aids in the selective destruction of cancer cells upon light activation .

-

Cellular Interaction Studies

- NIR-667 is employed in studies investigating the interactions between labeled biomolecules and cellular components. By using fluorescence microscopy and spectroscopy techniques, researchers can monitor the behavior of these labeled molecules within live cells, providing insights into cellular dynamics and molecular interactions .

Case Studies

Wirkmechanismus

The mechanism of action of NIR-667 N-succinimidyl ester involves the formation of stable amide bonds with primary amines in biomolecules. The N-hydroxysuccinimide ester group in the compound reacts with the amino groups, resulting in the covalent attachment of the fluorescent label to the biomolecule. This process allows for the visualization and tracking of the labeled biomolecules in various biological systems.

Vergleich Mit ähnlichen Verbindungen

NIR-667 N-succinimidyl ester is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and minimal background noise compared to other fluorescent dyes. Similar compounds include:

Fluorescein isothiocyanate (FITC): A widely used fluorescent dye that reacts with primary amines but has lower tissue penetration compared to NIR-667.

Rhodamine B isothiocyanate: Another fluorescent dye with similar reactivity but different spectral properties.

Biologische Aktivität

NIR-667 N-succinimidyl ester is a near-infrared (NIR) fluorescent compound that has garnered significant attention in biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in imaging, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to form stable covalent bonds with primary amines present in biomolecules. The key functional group in this compound is the N-hydroxysuccinimide (NHS) ester , which readily reacts with amino groups, making it an effective tool for bioconjugation reactions. This reaction facilitates the attachment of the NIR fluorophore to proteins, antibodies, and other biomolecules, enabling researchers to visualize and track these molecules in various biological systems.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₃₃N₃O₅S

- Molecular Weight : 567.08 g/mol

- CAS Number : 151134-79-1

The compound exhibits strong fluorescence properties in the near-infrared spectrum, allowing for deep tissue penetration and minimal background interference, which is crucial for in vivo imaging applications.

Applications in Biological Imaging

This compound is primarily used in fluorescence imaging due to its excellent optical properties. Its applications include:

- In Vivo Imaging : The compound's ability to penetrate tissues makes it suitable for tracking cellular processes and monitoring disease progression in animal models.

- Bioconjugation : Researchers utilize NIR-667 to label biomolecules for various research purposes, enhancing the visualization of proteins and peptides during experiments.

- Clinical Diagnostics : The compound aids in the detection of specific biomarkers associated with diseases, facilitating early diagnosis and treatment monitoring.

Study 1: Enhanced Tumor Visualization

A study demonstrated the use of NIR-667 conjugated to a cyclic peptide targeting integrin αvβ3 in tumor models. The results indicated a tumor-to-background ratio (TBR) of 17.2 at 4 hours post-injection, significantly higher than traditional fluorophores like Cy5.5 . This enhanced visibility allows for better surgical guidance during tumor resections.

Study 2: Immunophotodiagnosis

In another investigation focusing on epidermal growth factor receptor (EGFR) overexpression in oral precancerous lesions, NIR-667 was utilized for targeted imaging. The conjugation of NIR-667 with antibodies facilitated the identification of EGFR-positive cells, showcasing its potential as a diagnostic tool for early cancer detection .

Study 3: Multimodal Imaging Techniques

Recent advancements included using NIR-667 in multimodal imaging approaches that combine fluorescence with radioguided surgery. This method altered clinical strategies in 30% of cases by providing real-time feedback on tumor localization during surgical procedures .

Comparative Analysis of Fluorophores

To illustrate the effectiveness of NIR-667 compared to other fluorophores, the following table summarizes key attributes:

| Fluorophore | Emission Wavelength | TBR (Tumor-to-Background Ratio) | Clearance Mechanism |

|---|---|---|---|

| NIR-667 | ~700 nm | 17.2 | Renal Filtration |

| IRDye800-CW | ~800 nm | 5.1 | Hepatic Metabolism |

| Cy5.5 | ~700 nm | 2.7 | Mixed Metabolism |

Eigenschaften

IUPAC Name |

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOQVGBXADQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-57-7 | |

| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.